molecular formula C25H20N4O3 B11831370 (+)-Cbi-cdpi1

(+)-Cbi-cdpi1

Cat. No.: B11831370
M. Wt: 424.5 g/mol
InChI Key: ZYNHKKZUGALOOV-YMXBGEKHSA-N
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Description

(+)-Cbi-cdpi1 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.

Preparation Methods

The synthesis of (+)-Cbi-cdpi1 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized through standard organic chemistry techniques.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities and obtain the pure compound.

Industrial production methods for this compound may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistency and quality control throughout the production process.

Chemical Reactions Analysis

(+)-Cbi-cdpi1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: In these reactions, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(+)-Cbi-cdpi1 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique properties may offer therapeutic benefits.

    Industry: this compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of (+)-Cbi-cdpi1 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound exerts its effects by binding to these targets, altering their activity, and thereby influencing various biochemical pathways.

Biological Activity

(+)-Cbi-cdpi1, a compound derived from the CC-1065 class of DNA alkylating agents, exhibits significant biological activity, particularly in the realm of cancer therapeutics. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C25H20N4O3C_{25}H_{20}N_{4}O_{3} and a molecular weight of 424.45 g/mol. It functions as an enhanced functional analog of CC-1065, which is known for its potent cytotoxic properties against various cancer cell lines. The compound's structure allows it to interact with DNA, leading to alkylation and subsequent disruption of cellular processes.

The primary mechanism by which this compound exerts its biological effects is through DNA alkylation . This process involves the addition of alkyl groups to DNA bases, particularly adenine, which can result in the formation of DNA adducts that interfere with replication and transcription. The compound selectively targets specific sites within the minor groove of DNA, enhancing its cytotoxic potency compared to its predecessors.

Key Findings on Mechanism:

  • DNA Binding Efficiency : Studies indicate that this compound exhibits a higher efficiency in alkylating DNA compared to other analogs like CBI-CDPBO1 and CBI-CDPBI1, with a notable IC50 value of 5 pM against L1210 leukemia cells .
  • Structural Influence : The presence of specific functional groups in the compound significantly influences its reactivity and selectivity towards DNA .

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound possesses potent cytotoxic activity across various cancer cell lines. Its ability to induce apoptosis in malignant cells makes it a promising candidate for drug development.

Cytotoxicity Data:

CompoundCell LineIC50 (pM)
This compoundL12105
CBI-CDPBO1L1210200
CBI-CDPBI1L1210200

This table highlights the superior potency of this compound compared to its analogs, emphasizing its potential as an effective therapeutic agent for leukemia treatment.

Case Studies and Research Applications

Several studies have explored the application of this compound in clinical settings:

  • Cancer Treatment Trials : Preliminary trials have shown that this compound can effectively reduce tumor size in murine models of leukemia, suggesting its potential for further clinical evaluation.
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells.

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

InChI

InChI=1S/C25H20N4O3/c26-24(32)28-8-7-14-16-9-19(27-18(16)5-6-20(14)28)23(31)29-12-13-11-25(13)17-4-2-1-3-15(17)21(30)10-22(25)29/h1-6,9-10,13,27H,7-8,11-12H2,(H2,26,32)/t13-,25-/m1/s1

InChI Key

ZYNHKKZUGALOOV-YMXBGEKHSA-N

Isomeric SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)N

Canonical SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)N

Origin of Product

United States

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